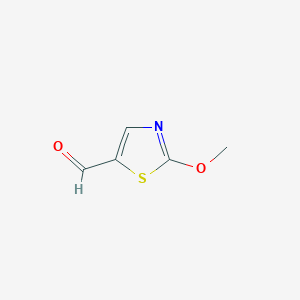

2-Methoxythiazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZVLUCJBYWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586175 | |

| Record name | 2-Methoxy-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95453-59-1 | |

| Record name | 2-Methoxy-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 2-Methoxythiazole-5-carbaldehyde?

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-Methoxythiazole-5-carbaldehyde is limited. This guide provides the available data for the target compound and supplements it with information on analogous compounds, primarily 2-Methylthiazole-5-carbaldehyde, to offer a broader context. Explicit notations are made where data pertains to analogues.

Core Properties of this compound

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a methoxy group at the 2-position and a carbaldehyde (formyl) group at the 5-position. Its chemical structure suggests potential as a building block in medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below. For comparison, data for the more extensively studied 2-Methylthiazole-5-carbaldehyde is also included.

| Property | This compound | 2-Methylthiazole-5-carbaldehyde (Analogue) | Source |

| CAS Number | 95453-59-1 | 1003-60-7 | [1],[2] |

| Molecular Formula | C₅H₅NO₂S | C₅H₅NOS | [1],[2] |

| Molecular Weight | 143.16 g/mol | 127.17 g/mol | [3],[4] |

| Purity | 95% | >97% | [3], |

| Appearance | Not specified | Yellow to light brown solid | [2] |

| Melting Point | Not specified | 40 - 43 °C | [2] |

| Boiling Point | 98.951°C (Predicted) | Not specified | [1] |

| Density | 1.328 g/cm³ (Predicted) | Not specified | [1] |

| Refractive Index | 1.586 (Predicted) | Not specified | [1] |

| Storage Conditions | Not specified | Inert atmosphere, store in freezer, under -20°C |

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found in the public domain. For illustrative purposes, the typical spectral characteristics of related thiazole derivatives are described. For instance, the infrared (IR) spectrum of a similar compound, 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde, shows characteristic peaks for the aldehyde C=O stretch at approximately 1720 cm⁻¹ and the C-O-C stretch of the methoxy group around 1100 cm⁻¹.[5]

Reactivity and Synthesis

Reactivity

The reactivity of this compound is predicted to be influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines (Schiff bases) with primary amines. The thiazole ring itself is an aromatic heterocycle, and its reactivity in electrophilic or nucleophilic substitution reactions would be modulated by the substituents.

Synthesis

No specific experimental protocol for the synthesis of this compound was found. A general synthetic approach for 2-thiazole carbaldehyde compounds involves the preparation of a Grignard reagent from a 2-bromothiazole derivative, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[6]

Below is a conceptual workflow for a potential synthetic route.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 687636-95-9 | Benchchem [benchchem.com]

- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methoxythiazole-5-carbaldehyde

This guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxythiazole-5-carbaldehyde, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a methoxy group at position 2 and a carbaldehyde (or formyl) group at position 5.

-

IUPAC Name: 2-methoxy-1,3-thiazole-5-carbaldehyde

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 143.17 g/mol | [1][2] |

| Exact Mass | 143.004100 g/mol | [1] |

| Density | 1.328 g/cm³ | [1] |

| Boiling Point | 240.04 °C | [1] |

| Flash Point | 98.951 °C | [1] |

| Refractive Index | 1.586 | [1] |

| Topological Polar Surface Area | 67.4 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| XLogP3 | 1.1 | [1] |

Potential Applications in Research and Drug Development

While specific research applications for this compound are not extensively documented in the provided search results, the thiazole moiety is a significant scaffold in medicinal chemistry. Related compounds, such as 2-methylthiazole-5-carbaldehyde, are utilized in various fields, suggesting potential areas of investigation for its methoxy analog.

-

Pharmaceutical Intermediates: Thiazole derivatives are crucial building blocks in the synthesis of pharmaceuticals.[3] They are integral to the development of antifungal and antibacterial agents.[3][4]

-

Agrochemicals: This class of compounds has applications in the formulation of agricultural chemicals for pest control and crop protection.[3]

-

Flavor and Fragrance Industry: Some thiazole derivatives are used as flavoring agents in food products and in fragrance formulations.[3]

The diagram below illustrates the potential logical relationships for the application of thiazole carbaldehydes in various industries.

Caption: Potential applications of 2-substituted-thiazole-5-carbaldehydes.

Experimental Protocols

A plausible, though not explicitly documented, synthetic workflow could involve the reaction of a thiourea or thioamide with an α-haloketone or α-haloaldehyde bearing the desired substituents.

The diagram below outlines a generalized synthetic workflow for thiazole derivatives, which could be adapted for this compound.

Caption: Generalized synthetic workflow for 2-substituted-thiazole-5-carbaldehydes.

It is important to note that the specific reagents and reaction conditions would need to be optimized for the synthesis of this compound.

Safety Information

According to the GHS classification, this compound is considered harmful if swallowed.[1] For related compounds like 2-methylthiazole-5-carbaldehyde, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][5] Appropriate personal protective equipment should be used when handling this compound.

References

In-Depth Technical Guide: 2-Methoxythiazole-5-carbaldehyde

CAS Number: 95453-59-1

This technical guide provides a comprehensive overview of 2-Methoxythiazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes its known properties, discusses general synthetic approaches, and explores its potential applications based on the activities of structurally related compounds.

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95453-59-1 | N/A |

| Molecular Formula | C₅H₅NO₂S | N/A |

| Molecular Weight | 143.16 g/mol | N/A |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | Typically >95% (commercial availability) | N/A |

Synthesis and Experimental Protocols

A generalized synthetic workflow is presented below. It is important to note that the specific reagents and conditions would require optimization for this particular compound.

General Experimental Protocol (Hypothetical)

-

Vilsmeier-Haack Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF).

-

Formylation: Dissolve 2-methoxythiazole in an appropriate anhydrous solvent (e.g., dichloromethane). Slowly add the prepared Vilsmeier-Haack reagent to this solution at a low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to obtain this compound.

Applications in Drug Development and Biological Activity

Specific biological activities and applications in drug development for this compound are not well-documented. However, the broader class of thiazole derivatives is known for a wide range of pharmacological activities. The thiazole nucleus is a key component in many approved drugs.

Derivatives of the structurally similar 2-methylthiazole-5-carbaldehyde are utilized as intermediates in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents. It is plausible that this compound could serve as a valuable building block in the synthesis of novel bioactive molecules. The methoxy group at the 2-position can influence the electronic properties and metabolic stability of the resulting compounds, potentially leading to improved pharmacological profiles.

Spectral Data

Conclusion

This compound, identified by CAS number 95453-59-1, is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and development. While specific experimental protocols and biological data for this compound are currently limited, its structural similarity to other biologically active thiazole derivatives suggests it could be a valuable building block for medicinal chemists. Further research is warranted to fully elucidate its synthetic pathways, reactivity, and pharmacological potential.

An In-depth Technical Guide to 2-Methoxythiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxythiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines key synthetic methodologies, and discusses its relevance within the broader context of thiazole derivatives in drug discovery.

Core Compound Properties

This compound is a substituted thiazole featuring a methoxy group at the 2-position and an aldehyde (formyl) group at the 5-position. The thiazole ring is a critical pharmacophore found in numerous approved drugs, and its derivatives are extensively studied for a wide range of biological activities. The aldehyde functionality makes this compound a versatile intermediate for further chemical modifications, such as the formation of Schiff bases, reductive amination, or oxidation to a carboxylic acid.

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | [1] |

| Molecular Weight | 143.16 g/mol | [1] |

| CAS Number | 95453-59-1 | [1] |

| Purity | ≥ 95% | [1] |

| PubChem CID | 16494769 | [1] |

| IUPAC Name | 2-methoxy-1,3-thiazole-5-carbaldehyde | N/A |

| Physical Form | Solid (Typical) |

Note: Some properties are for closely related analogs and are provided for context.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes. While a single, universally adopted protocol is not extensively documented, the following experimental methodologies represent viable and common strategies for synthesizing substituted thiazole-5-carbaldehydes.

One of the most direct methods involves the selective oxidation of the corresponding C5-methyl group.[2]

-

Objective: To convert 2-methoxy-5-methylthiazole into this compound.

-

Starting Material: 2-methoxy-5-methylthiazole.

-

Key Reagent: Selenium dioxide (SeO₂).

-

Procedure Outline:

-

The starting material, 2-methoxy-5-methylthiazole, is dissolved in a suitable solvent, typically a high-boiling point solvent like dioxane or a mixture of acetic acid and water.

-

A stoichiometric amount of selenium dioxide (SeO₂) is added to the solution.

-

The reaction mixture is heated under reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC). Careful temperature control is crucial to prevent over-oxidation to the carboxylic acid.[2]

-

Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration.

-

The filtrate is subjected to an aqueous workup, typically involving neutralization and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified, usually by column chromatography on silica gel, to yield the pure this compound.

-

This method utilizes a dihalomethyl group as a masked aldehyde, which can be revealed through hydrolysis.[2]

-

Objective: To form the C5-formyl group from a C5-dihalomethyl group.

-

Starting Material: 2-methoxy-5-(dichloromethyl)thiazole.

-

Key Reagents: Water, typically under acidic or basic catalysis.

-

Procedure Outline:

-

The precursor, 2-methoxy-5-(dichloromethyl)thiazole, is suspended or dissolved in an aqueous solvent system.

-

The hydrolysis is initiated by adding an acid (e.g., sulfuric acid) or a base, or by heating with water, sometimes in the presence of a silver salt catalyst.

-

The reaction is heated for several hours until the conversion is complete, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is neutralized.

-

The product is extracted into an appropriate organic solvent.

-

The organic extract is washed with brine, dried, and concentrated in vacuo.

-

Purification of the resulting crude aldehyde is performed using standard techniques such as column chromatography or recrystallization.

-

The following diagram illustrates the general workflow for the oxidation synthesis route.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not widely reported, the thiazole-5-carbaldehyde scaffold is a valuable intermediate in the synthesis of bioactive molecules. Thiazole derivatives are known to exhibit a vast array of pharmacological effects.[3]

-

Anticancer Agents: The thiazole ring is a core component of several anticancer drugs, including the FDA-approved drug Dasatinib.[4] Research into novel thiazole-5-carboxamide derivatives has shown promising antiproliferative activity against various cancer cell lines.[4]

-

Anti-diabetic Agents: Recent studies have explored hydrazinylthiazole-5-carbaldehydes as potential anti-diabetic agents, with some compounds showing excellent α-amylase inhibitory and anti-glycation potential.[5]

-

Antimicrobial and Antifungal Activity: The thiazole moiety is present in many compounds with demonstrated antibacterial and antifungal properties.[6] Its structural similarity to penicillin building blocks makes it a continued area of interest for developing new antimicrobial agents.[7]

-

Chemical Synthesis Intermediate: As a functionalized aldehyde, this compound is a key building block. Its aldehyde group can readily react to form larger, more complex molecules, making it a valuable starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The related compound, 2-methylthiazole-5-carbaldehyde, is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[8]

Given the established importance of the thiazole scaffold, this compound represents a promising starting material for the development of novel therapeutics. Its specific methoxy substitution may influence solubility, metabolic stability, and binding interactions with biological targets, offering a unique avenue for structure-activity relationship (SAR) studies.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 95453-59-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

The Architecture of Healing: A Technical Guide to Key Intermediates in Bioactive Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising lead compound to a life-saving therapeutic is paved with intricate chemical transformations. At the heart of this endeavor lies the strategic synthesis of key intermediates – the foundational building blocks that dictate the efficacy, stereochemistry, and ultimately, the success of a bioactive molecule. This technical guide provides an in-depth exploration of the core intermediates and synthetic strategies for several classes of medicinally significant compounds, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical logic and biological pathways.

Oseltamivir (Tamiflu®): An Antiviral Triumph Forged from Shikimic Acid and Beyond

Oseltamivir, a neuraminidase inhibitor, is a critical antiviral agent for the treatment of influenza A and B. Its synthesis has been a subject of intense investigation, driven by the need for efficient and scalable production methods, particularly in response to global health concerns.

The classical synthesis of oselamivir begins with (-)-shikimic acid, a naturally occurring chiral building block. However, due to the limited availability of this starting material, several alternative, azide-free synthetic routes have been developed.[1] These innovative approaches often employ asymmetric catalysis to establish the crucial stereocenters of the molecule.

Key Intermediates and Synthetic Strategies

A pivotal intermediate in many oseltamivir syntheses is a suitably protected cyclohexene derivative functionalized with the necessary amino and alkoxy groups. The stereoselective introduction of these functionalities is a key challenge addressed by various synthetic methodologies.

Table 1.1: Key Synthetic Transformations in Oseltamivir Synthesis

| Step | Transformation | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Asymmetric Diels-Alder | Butadiene, Trifluoroethyl Acrylate, CBS Catalyst | - | >95 | [2] |

| 2 | Iodolactamization | Iodine, Trimethylsilyl Triflate | 84 (2 steps) | - | [3] |

| 3 | Azide-Free Aziridination | Rhodium Catalyst, PhI(OPiv)₂, SESNH₂ | 86 | - | [4] |

| 4 | Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) | (η³-C₃H₅PdCl)₂, Trimethylsilylphthalimide | >95 | >98 | [4] |

Experimental Protocol: Azide-Free Synthesis of an Oseltamivir Intermediate

The following protocol outlines a key step in an azide-free synthesis of an oseltamivir precursor, highlighting the regioselective opening of an epoxide.[1]

Step: Epoxide Opening with Allylamine

To a solution of the key epoxide precursor in a suitable solvent, add a catalytic amount of magnesium bromide etherate (MgBr₂·OEt₂). To this mixture, add allylamine and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched, and the resulting amino alcohol is isolated and purified using standard chromatographic techniques.

Logical Workflow for Oseltamivir Synthesis

The synthesis of oseltamivir can be represented as a logical progression from a chiral starting material or through an asymmetric reaction to establish the core cyclohexene ring, followed by the sequential introduction and manipulation of functional groups.

References

Spectroscopic Data for 2-Methoxythiazole-5-carbaldehyde Remains Elusive

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the compound 2-Methoxythiazole-5-carbaldehyde has yielded no specific results. Despite targeted searches across various chemical databases and scientific literature, publicly available, experimentally determined spectra for this particular molecule could not be located.

The investigation involved querying for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, as well as searching for detailed experimental protocols related to the synthesis and characterization of this compound. While information on similar compounds, such as 2-methylthiazole-5-carbaldehyde and other thiazole derivatives, is available, the specific data for the methoxy-substituted compound at the 2-position remains unpublished or is not readily accessible in the public domain.

Consequently, the core requirements of this technical guide, including the presentation of quantitative data in structured tables and the detailing of experimental protocols, cannot be fulfilled at this time due to the absence of the necessary foundational data. Similarly, the creation of a meaningful Graphviz diagram illustrating a specific experimental workflow for this compound is not feasible without the underlying experimental context.

Researchers, scientists, and drug development professionals interested in the spectroscopic profile of this compound may need to perform their own synthesis and subsequent analytical characterization to obtain the required NMR, IR, and MS data.

General Principles of Spectroscopic Analysis Workflow

While specific data for this compound is unavailable, a general workflow for the spectroscopic analysis of a synthesized compound can be represented. This process typically involves the sequential or parallel application of various spectroscopic techniques to elucidate the chemical structure and confirm the identity of the target molecule.

The Synthesis of Thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its unique structural features allow it to serve as a versatile scaffold in a vast array of biologically active compounds. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making them indispensable tools in the quest for novel therapeutics. This technical guide provides a comprehensive literature review on the core synthetic methodologies for preparing thiazole derivatives, with a focus on detailed experimental protocols, quantitative data comparison, and the visualization of relevant biological pathways.

Core Synthetic Methodologies

The construction of the thiazole ring can be achieved through several key synthetic strategies. The most prominent and historically significant of these are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis. In recent years, advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign modifications, including microwave-assisted and ultrasound-assisted protocols.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most widely employed method for the synthesis of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone with a thioamide. The versatility of this method allows for the synthesis of a wide range of substituted thiazoles by varying the starting materials.

A general workflow for the Hantzsch synthesis is depicted below.

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

This protocol provides a classic example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate Solution (20 mL)

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with water.

-

Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.[2]

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazole derivatives. This reaction involves the interaction of α-aminonitriles or α-aminoamides with carbon disulfide, dithioacids, or their esters.[3][4] A significant advantage of this method is that it often proceeds under mild conditions.

The general mechanism for the Cook-Heilbron synthesis starting from an α-aminonitrile and carbon disulfide is outlined below.

Caption: Simplified mechanism of the Cook-Heilbron synthesis.

This generalized protocol is based on the reaction of an α-aminonitrile with carbon disulfide.

Materials:

-

α-Aminonitrile (1 equivalent)

-

Carbon Disulfide (1-1.2 equivalents)

-

Solvent (e.g., Ethanol, DMF)

-

Base (e.g., Triethylamine, Potassium Carbonate) (catalytic amount)

Procedure:

-

Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add carbon disulfide to the reaction mixture at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture may be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the 5-amino-2-mercaptothiazole derivative.[4]

Modern Synthetic Approaches: Microwave and Ultrasound Assistance

To address the demand for more rapid, efficient, and environmentally friendly synthetic methods, microwave irradiation and ultrasound have been successfully applied to the synthesis of thiazole derivatives. These techniques often lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Materials:

-

Thiocarbohydrazide (1 mmol)

-

Aldehyde (2 mmol)

-

Substituted Phenacyl Bromide (1 mmol)

-

Ethanol

-

Acetic Acid (catalytic amount)

Procedure:

-

In a 10 mL pressurized microwave vial, combine thiocarbohydrazide, the aldehyde, the substituted phenacyl bromide, and a catalytic amount of acetic acid in ethanol.

-

Subject the mixture to microwave irradiation at a set temperature (e.g., 70°C) and power (e.g., 210 W) for 4-6 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and isolate the product, typically by filtration and washing.[5]

Materials:

-

Thiosemicarbazone derivative (1 mmol)

-

Hydrazonoyl halide or α-haloketone (1 mmol)

-

Ethanol (20 mL)

-

Triethylamine (1 mmol)

Procedure:

-

In a suitable vessel, dissolve the thiosemicarbazone derivative and the hydrazonoyl halide or α-haloketone in ethanol.

-

Add triethylamine to the solution.

-

Irradiate the mixture in an ultrasonic water bath at a specific temperature (e.g., 40°C) and frequency (e.g., 40 kHz) for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by standard work-up procedures.[6]

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for various thiazole synthesis methodologies, highlighting the impact of different reaction conditions and substitution patterns on reaction yields and times.

Table 1: Comparison of Hantzsch Thiazole Synthesis Methods

| Entry | Reactants | Method | Solvent | Time | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone, Thiourea | Conventional Heating | Methanol | 30 min | High | [2] |

| 2 | Thiocarbohydrazide, Aldehydes, Phenacyl Bromides | Microwave Irradiation | Ethanol | 4-6 min | Good | [5] |

| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Ultrasonic Irradiation | Ethanol/Water | 30-60 min | 79-90 | [7] |

| 4 | α-Haloketones, Thiourea, o-Hydroxybenzaldehydes | Solvent-Free Grinding | None | 10-20 min | Good | [8] |

Table 2: Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Reaction

| Entry | α-Haloketone | Thioamide/Thiourea | Product | Yield (%) | Reference |

| 1 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | 85 | [9] |

| 2 | 2-Bromo-1-phenylethanone | Thioacetamide | 2-Methyl-4-phenylthiazole | 78 | [9] |

| 3 | 2-Chloro-1-(p-tolyl)ethan-1-one | Thiourea | 2-Amino-4-(p-tolyl)thiazole | 92 | [10] |

| 4 | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | 88 | [10] |

Thiazole Derivatives in Signaling Pathways: The PI3K/AKT/mTOR Pathway

Thiazole derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in the modulation of cellular signaling pathways implicated in diseases such as cancer.[11] One of the most critical pathways targeted by thiazole-based inhibitors is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a common event in many human cancers.

The diagram below illustrates the core components of the PI3K/AKT/mTOR signaling cascade and indicates potential points of inhibition by small molecules, including thiazole derivatives.

References

- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives [mdpi.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 8. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Substituted Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its 2-substituted derivatives, in particular, have given rise to a vast and diverse array of biologically active molecules, from pioneering antibiotics to cutting-edge antiviral and anti-inflammatory agents. This technical guide delves into the rich history of 2-substituted thiazole compounds, tracing their discovery from the late 19th century to their modern-day applications. We will explore the seminal synthetic methodologies, present key quantitative data on their biological activities, and visualize the intricate pathways through which they exert their therapeutic effects.

A Historical Odyssey: From Hantzsch's Landmark Synthesis to Modern Therapeutics

The story of 2-substituted thiazoles is intrinsically linked to the birth of modern heterocyclic chemistry. While various researchers were exploring sulfur and nitrogen-containing compounds, the systematic synthesis and characterization of the thiazole ring itself marks a pivotal moment.

The Dawn of Thiazole Chemistry (Late 19th Century): The journey begins with the pioneering work of German chemist Arthur Hantzsch . In 1887, Hantzsch reported a robust and versatile method for the synthesis of thiazoles by reacting α-haloketones with thioamides. This reaction, now famously known as the Hantzsch thiazole synthesis , became the bedrock upon which the field was built, allowing for the systematic preparation and investigation of a wide range of thiazole derivatives.[1] His work laid the foundation for the exploration of this new class of heterocyclic compounds.[2][3][4]

The Rise of the Sulfa Drugs (Early to Mid-20th Century): The therapeutic potential of 2-substituted thiazoles exploded onto the scene with the advent of the sulfa drugs. Following Gerhard Domagk's 1932 discovery of the antibacterial effects of Prontosil, which was metabolized to sulfanilamide, a fervent search for more potent and less toxic derivatives began.[5][6] This led to the synthesis of sulfathiazole in the late 1930s, a 2-substituted thiazole that became one of the most widely used and effective antibacterial agents of its time, saving countless lives before the widespread availability of penicillin.[5][6][7]

Expansion and Diversification (Mid-20th Century to Present): The post-war era witnessed a rapid expansion in the understanding and application of 2-substituted thiazole chemistry. The discovery of the thiazole ring in natural products like Vitamin B1 (Thiamine) further underscored its biological significance.[8] The development of new synthetic methods, such as the Cook-Heilbron synthesis for 5-aminothiazoles, provided access to a greater diversity of structures.[9] This period saw the emergence of 2-substituted thiazoles in various therapeutic areas, including:

-

Anti-inflammatory agents: The development of drugs like Meloxicam , a selective COX-2 inhibitor, demonstrated the potential of the thiazole scaffold in modulating inflammatory pathways.[10][11]

-

Antiviral therapies: The design of Ritonavir , a potent HIV protease inhibitor, showcased the utility of the thiazole moiety in creating highly specific enzyme inhibitors.[12][13][14][15][16]

-

Anticancer agents: The investigation of compounds like Tiazofurin , an inhibitor of IMP dehydrogenase, opened avenues for the use of 2-substituted thiazoles in oncology.

The timeline below highlights some of the key milestones in the discovery and development of 2-substituted thiazole compounds:

Core Synthetic Methodologies: Building the Thiazole Scaffold

The construction of the 2-substituted thiazole ring has been a subject of intense study, leading to the development of several robust synthetic strategies. The following sections detail the experimental protocols for some of the most historically significant and widely utilized methods.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains one of the most fundamental and versatile methods for the preparation of thiazoles. The general reaction involves the condensation of an α-halocarbonyl compound with a thioamide. A common variation for the synthesis of 2-aminothiazoles utilizes thiourea as the thioamide component.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [17]

-

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate (5% aqueous solution)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux with stirring for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to yield 2-amino-4-phenylthiazole.

-

The workflow for the Hantzsch synthesis of 2-aminothiazoles can be visualized as follows:

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazole derivatives. This reaction involves the condensation of an α-aminonitrile with carbon disulfide or a dithioate.[9]

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [3]

-

Materials:

-

Aminoacetonitrile hydrochloride

-

Carbon disulfide

-

Pyridine

-

Ethanol

-

-

Procedure:

-

Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of pyridine and ethanol.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1.1 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

The product will precipitate from the reaction mixture.

-

Collect the solid by vacuum filtration.

-

Wash the precipitate with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain pure 5-amino-2-mercaptothiazole.

-

The Gabriel Synthesis of 2-Aminothiazoles

While the Gabriel synthesis is more broadly known for the preparation of primary amines from alkyl halides, a modification of this method can be applied to the synthesis of 2-aminothiazoles. This involves the reaction of an α-haloketone with potassium phthalimide, followed by subsequent steps to form the thiazole ring. However, a more direct and common approach to 2-aminothiazoles is the Hantzsch reaction with thiourea. A more direct "Gabriel-like" approach to other substituted amines on the thiazole ring is less common. For the synthesis of the parent 2-aminothiazole, the reaction of monochloroacetaldehyde with thiourea is a common industrial method.[18]

Experimental Protocol: Synthesis of 2-Aminothiazole from Monochloroacetaldehyde and Thiourea [18]

-

Materials:

-

Aqueous solution of monochloroacetaldehyde (MCA)

-

Thiourea

-

2-Propanol

-

Sodium bicarbonate

-

-

Procedure:

-

In a reaction vessel, dissolve thiourea (1.0 eq) in 2-propanol.

-

Slowly add an aqueous solution of monochloroacetaldehyde (1.05 eq) to the thiourea solution while maintaining the temperature at 60°C.

-

Stir the reaction mixture at 60°C for 2 hours.

-

After the reaction is complete, gradually add sodium bicarbonate (1.1 eq) to neutralize the reaction mixture.

-

Continue stirring at 60°C for an additional 3 hours.

-

Cool the mixture and extract the 2-aminothiazole with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

The product can be further purified by recrystallization.

-

Quantitative Bioactivity of 2-Substituted Thiazole Derivatives

The true measure of the impact of 2-substituted thiazoles lies in their potent and diverse biological activities. The following tables summarize key quantitative data for representative compounds across different therapeutic areas, providing a comparative overview of their efficacy.

Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Sulfathiazole | Streptococcus pyogenes | 4-8 | [5] |

| Thiazole Derivative 40 | Staphylococcus aureus | 3.125 | [9] |

| Thiazole Derivative 40 | Bacillus thuringiensis | 6.25 | [9] |

| Thiazole Derivative 36 | Bacillus subtilis | 3.92-4.01 | [19] |

| Thiazole Derivative 37 | Staphylococcus aureus | 3.39-4.11 | [19] |

| Thiazole Derivative 37 | Escherichia coli | 3.59-4.23 | [19] |

Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Tiazofurin | K562 (Human erythroleukemia) | ~10 | [20] |

| Thiazole Derivative 4c | MCF-7 (Breast cancer) | 2.57 | [19] |

| Thiazole Derivative 4c | HepG2 (Liver cancer) | 7.26 | [19] |

| Thiazole Derivative 5b | MCF-7 (Breast cancer) | 0.48 | [21] |

| Thiazole Derivative 5b | A549 (Lung cancer) | 0.97 | [21] |

| Thiazole Derivative 25 | PaCa-2 (Pancreatic cancer) | 5.5 µg/mL | [22] |

Anti-inflammatory Activity

| Compound | Target/Assay | IC₅₀ (µM) | Reference |

| Meloxicam | COX-2 | 0.09 | [6] |

| Meloxicam | COX-1 | >10 | [6] |

| Thiazole Derivative E26 | NO release inhibition | < Dexamethasone | [23] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-substituted thiazole compounds are mediated through their interaction with specific biological targets. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for three prominent drugs from this class.

Tiazofurin: Inhibition of IMP Dehydrogenase and Depletion of GTP

Tiazofurin is a prodrug that, once inside the cell, is converted to its active form, Thiazole-4-carboxamide Adenine Dinucleotide (TAD). TAD is a potent inhibitor of IMP dehydrogenase, a key enzyme in the de novo synthesis of guanine nucleotides. This leads to a depletion of intracellular GTP pools, which in turn induces cell differentiation and apoptosis in cancer cells.[10][15]

Ritonavir: Inhibition of HIV Protease

Ritonavir is a peptidomimetic inhibitor of the HIV protease enzyme. This viral enzyme is crucial for the maturation of new viral particles by cleaving large polyproteins into their functional components. By binding to the active site of HIV protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious virions.[12][16][24]

Meloxicam: Selective Inhibition of COX-2

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, which is primarily upregulated at sites of inflammation, Meloxicam reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective and other physiological functions of COX-1.[13][25][26]

Conclusion

From its humble beginnings in the late 19th century with the foundational work of Arthur Hantzsch, the 2-substituted thiazole scaffold has evolved into one of the most prolific and versatile platforms in drug discovery. The journey from early dyes and the revolutionary sulfa drugs to the highly specific enzyme inhibitors of today is a testament to the enduring power of this heterocyclic core. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 2-substituted thiazole derivatives promise to unlock even more therapeutic innovations in the years to come, solidifying the legacy of this remarkable chemical entity in the annals of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Controversial Arthur Rudolf Hantzsch and his polemics - American Chemical Society [acs.digitellinc.com]

- 3. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 4. thieme.de [thieme.de]

- 5. benchchem.com [benchchem.com]

- 6. Sulfathiazole | drug | Britannica [britannica.com]

- 7. Sulfathiazole - Wikipedia [en.wikipedia.org]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. Meloxicam - Wikipedia [en.wikipedia.org]

- 12. Discovery of ritonavir, a potent inhibitor of HIV protease with high oral bioavailability and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmafocuseurope.com [pharmafocuseurope.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thiazole synthesis [organic-chemistry.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

Potential pharmacological applications of thiazole-based compounds

An in-depth technical guide on the pharmacological applications of thiazole-based compounds for researchers, scientists, and drug development professionals.

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, serving as a privileged scaffold for designing novel therapeutic agents.[1][2][3] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities.[2][4] Thiazole-containing compounds have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[3][5][6] Several thiazole-based drugs are already clinically approved, such as the anticancer agents Dasatinib and Ixabepilone, the antibacterial Sulfathiazole, and the anti-inflammatory Meloxicam, highlighting the scaffold's therapeutic relevance.[2][6][7] This technical guide provides a comprehensive overview of the key pharmacological applications of thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to support ongoing research and drug development efforts.

Anticancer Applications of Thiazole-Based Compounds

Thiazole derivatives are a prominent class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8][9] Their efficacy stems from the ability to interact with a multitude of biological targets, including protein kinases, tubulin, and key enzymes involved in cell cycle regulation and apoptosis.[7][10][11]

Mechanisms of Action

1.1.1 Protein Kinase Inhibition: A primary mechanism for the anticancer activity of thiazole compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[12] Thiazole derivatives have been designed to target various kinases, including:

-

B-RAF/V600E Kinase: Certain thiazole derivatives have shown potent inhibition of the B-RAF V600E mutant kinase, a key driver in melanoma, with IC50 values in the nanomolar range, surpassing standard drugs like dabrafenib.[12]

-

PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is critical for cell survival and proliferation. Novel thiazole derivatives have been developed as dual inhibitors of PI3Kα and mTOR, demonstrating significant antiproliferative activity.[13][14]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets. Phenylthiazolyl-indole derivatives have been reported to inhibit CDK1 with IC50 values in the sub-micromolar range.[15]

1.1.2 Inhibition of Tubulin Polymerization: Microtubules are essential for cell division, making them a validated target for anticancer drugs. Several thiazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11] For instance, a series of thiazole-naphthalene derivatives exhibited potent antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines by disrupting microtubule assembly.[16]

1.1.3 Induction of Apoptosis: Thiazole compounds can trigger programmed cell death (apoptosis) through various pathways. Some derivatives have been shown to cause mitochondrial depolarization and DNA fragmentation, which are hallmarks of apoptosis.[17] The mechanism often involves the arrest of the cell cycle, for instance at the G2/M or G0-G1 phase, which precedes apoptosis.[14][18]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines.

| Compound Class/Derivative | Target Cell Line(s) | Reported IC50 Value(s) | Reference |

| Benzimidazole-Thiazole Derivatives | Human Cancer Cell Lines | Favorable compared to standard treatments | [1] |

| Thiazole-Naphthalene Derivative (5b) | MCF-7 (Breast), A549 (Lung) | 0.48 µM, 0.97 µM | [16] |

| PI3Kα/mTOR Dual Inhibitor (3b) | PI3Kα enzyme, mTOR enzyme | 0.086 µM, 0.221 µM | [13] |

| 2,5-dichloro thienyl-substituted thiazoles | Various Cancer Cell Lines | Not specified, but promising potential | [19] |

| Thiazolyl-hydrazono-thiazoles | Various Cancer Cell Lines | Promising anticancer agents | [20] |

| Thiazole Derivative (4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57 µM, 7.26 µM | [21] |

| Thiazole Derivative (1d) | Various Tumor Cell Lines | Promising; specific values in source | [17] |

| Thiazole-based hLDHA Inhibitors (8j, 8m) | HeLa, SiHa, HepG2 | 1.65–8.60 µM | [22] |

Key Experimental Protocols

1.3.1 MTT Assay for In Vitro Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After incubation, add 15-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

1.3.2 Cell Cycle Analysis by Flow Cytometry: This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Protocol:

-

Cell Treatment: Seed cancer cells (e.g., HL-60) in 6-well plates and treat with the thiazole compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI dye intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

-

Data Interpretation: The flow cytometer measures the fluorescence of individual cells, allowing for their distribution into different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified. An accumulation of cells in a particular phase indicates cell cycle arrest.

Visualizations: Signaling Pathways and Workflows

Caption: Workflow for discovery of anticancer thiazole compounds.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.

Antimicrobial Applications

The thiazole scaffold is integral to numerous antimicrobial agents, offering a broad spectrum of activity against bacteria and fungi.[23][24] The rise of antimicrobial resistance necessitates the development of new drugs, and thiazole derivatives represent a promising avenue for this research.[23][24]

Mechanisms of Action

Thiazole derivatives exert their antimicrobial effects by targeting essential microbial processes:

-

Enzyme Inhibition: A key mechanism is the inhibition of bacterial enzymes that are vital for survival. For example, some thiazole aminoguanidines target undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), which are involved in cell wall biosynthesis.[25] Other derivatives act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme central to bacterial fatty acid synthesis.[26]

-

DNA Gyrase Inhibition: Some thiazole compounds have shown potential to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, with molecular docking studies supporting this mechanism.[23]

-

Biofilm Disruption: Beyond killing planktonic cells, certain thiazole compounds have demonstrated the ability to inhibit and destroy bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[25]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various thiazole derivatives against pathogenic microbes.

| Compound Class/Derivative | Target Microorganism(s) | Reported MIC Value(s) | Reference |

| Thiazolyl–Pyrazoline Hybrids (52, 53) | S. aureus, K. pneumoniae | 50 µg/mL | [27] |

| Thiazole Derivative (40) | S. aureus, B. thuringiensis | 3.125 µg/mL, 6.25 µg/mL | [2] |

| Thiazole Derivative (43a) | S. aureus, E. coli | 16.1 µM | [23] |

| Heteroaryl Thiazole Derivative (3) | Various Bacteria | 0.23–0.70 mg/mL | [28] |

| Heteroaryl Thiazole Derivative (9) | Various Fungi | 0.06–0.23 mg/mL | [28] |

| 2,5-dichloro thienyl-substituted thiazole | S. aureus, E. coli, K. pneumoniae | 6.25–12.5 µg/mL | [19] |

| Benzo[d]thiazole Derivatives (13, 14) | MRSA, E. coli, A. niger | 50–75 µg/mL | [29] |

| Thiazole Aminoguanidine (4i) | MRSA, E. coli | Potent activity reported | [25] |

Key Experimental Protocols

2.3.1 Broth Microdilution Method for MIC Determination: This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the thiazole test compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial or fungal inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

2.3.2 Agar Disk Diffusion Method: This method is used to test the susceptibility of bacteria to an antimicrobial agent.

Protocol:

-

Plate Preparation: Prepare a lawn of the test bacteria on the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Impregnate sterile paper disks with a known concentration of the thiazole test compound. Place these disks onto the surface of the agar.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: If the compound is effective, it will diffuse into the agar and inhibit bacterial growth, creating a clear circular area around the disk known as the "zone of inhibition." The diameter of this zone is measured in millimeters and corresponds to the susceptibility of the organism to the compound.

Visualizations: Experimental Workflow

Caption: Workflow for antimicrobial evaluation of thiazole compounds.

Anti-inflammatory Applications

Thiazole derivatives have emerged as promising anti-inflammatory agents, with mechanisms often targeting key enzymes in the inflammatory cascade.[30][31][32] They offer a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with adverse side effects.[31][33]

Mechanisms of Action

The anti-inflammatory effects of thiazole compounds are primarily attributed to the inhibition of enzymes involved in the arachidonic acid pathway:

-

Cyclooxygenase (COX) Inhibition: Thiazoles have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[33] Some derivatives have been identified as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[33]

-

Lipoxygenase (LOX) Inhibition: In addition to COX, some thiazole derivatives also inhibit lipoxygenase (LOX) enzymes, which produce leukotrienes, another class of inflammatory mediators.[32] Dual COX/LOX inhibitors are of significant interest for treating a broad range of inflammatory conditions.

-

iNOS Inhibition: Some thiazolyl-carbonyl-thiosemicarbazides have demonstrated anti-inflammatory effects by potentially inhibiting inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide (NO), a pro-inflammatory molecule.[34]

Quantitative Data: Anti-inflammatory Activity

The following table highlights the anti-inflammatory activity of specific thiazole compounds.

| Compound Class/Derivative | Assay/Target | Reported Activity | Reference |

| Thiazole Derivative (3c) | Carrageenan-induced paw edema | 44% inhibition | [31] |

| Thiazole Derivative (3d) | Carrageenan-induced paw edema | 41% inhibition | [31] |

| Imidazo[2.1-b]thiazole (1) | COX-2 Enzyme | Potent and selective inhibitor | [33] |

| Thiazole Derivative (6b) | COX-2 Enzyme | Selective inhibitor (IC50 = 11.65 µM) | [33] |

| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Lowered bone marrow acute phase response and oxidative stress | [34] |

Key Experimental Protocols

3.3.1 Carrageenan-Induced Paw Edema in Rats (In Vivo): This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Protocol:

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the thiazole compound.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualizations: Signaling Pathway

Caption: Inhibition of COX/LOX pathways by anti-inflammatory thiazoles.

Other Pharmacological Applications

Beyond the major areas discussed, the versatile thiazole scaffold has been explored for a multitude of other therapeutic uses, including:

-

Antiviral Activity: Thiazole derivatives have shown potential against various viruses, including vesicular stomatitis virus and SARS-CoV-2.[1][35] For instance, certain N-(substituted-thiazol-2-yl)cinnamamide analogs were identified as potent inhibitors of the main protease of the SARS-CoV-2 virus.[35]

-

Antidiabetic Activity: Some coumarin-thiazole compounds have been found to be effective α-glucosidase inhibitors, outperforming the standard drug acarbose, suggesting a role in managing diabetes.[1]

-

Antimalarial and Antiparasitic Properties: Thiazole-containing agents have demonstrated promising inhibitory effects against Plasmodium falciparum and other parasites.[1][19]

-

Anticonvulsant Activity: Numerous newly developed thiazole agents are capable of stopping seizures, indicating their potential in treating neurological disorders.[2]

Conclusion and Future Perspectives

Thiazole and its derivatives undeniably represent a "privileged scaffold" in drug discovery, contributing to a vast and growing library of pharmacologically active compounds. The research highlighted in this guide demonstrates the broad therapeutic potential of this heterocyclic core, with significant achievements in the development of anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties.[2][9]

Future research will likely focus on several key areas. In oncology, the development of highly selective kinase inhibitors and compounds that can overcome drug resistance remains a priority.[8][10] For infectious diseases, the design of novel thiazoles that can combat multidrug-resistant strains and disrupt biofilms is crucial.[25][36] In the realm of anti-inflammatory drugs, the pursuit of dual or multi-target inhibitors may lead to more effective and safer therapies.[33] The continued application of computational modeling, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery of next-generation thiazole-based drugs with improved efficacy and safety profiles.[13][22]

References

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. kuey.net [kuey.net]

- 6. nbinno.com [nbinno.com]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]

- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. | Semantic Scholar [semanticscholar.org]

- 19. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. jchemrev.com [jchemrev.com]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 29. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. discovery.researcher.life [discovery.researcher.life]

- 31. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 32. researchgate.net [researchgate.net]

- 33. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. biointerfaceresearch.com [biointerfaceresearch.com]

Methodological & Application

Synthesis of 2-Methoxythiazole-5-carbaldehyde: An Essential Intermediate for Drug Discovery

Abstract

This application note provides a comprehensive overview and a detailed protocol for the synthesis of 2-methoxythiazole-5-carbaldehyde from 2-chlorothiazole-5-carbaldehyde via nucleophilic aromatic substitution. Thiazole derivatives are significant structural motifs in medicinal chemistry, and the introduction of a methoxy group at the 2-position can modulate the biological activity and pharmacokinetic properties of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a procedural guide and relevant data for the successful synthesis and application of this key intermediate.

Introduction

Thiazole and its derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiazole ring is a critical strategy in medicinal chemistry to fine-tune the pharmacological profile of lead compounds. The conversion of 2-chlorothiazole-5-carbaldehyde to this compound is a key transformation, as the methoxy group can serve as a crucial pharmacophore or a handle for further synthetic modifications. This process is achieved through a nucleophilic aromatic substitution reaction, a fundamental transformation in organic synthesis.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion displaces the chloride ion at the C2 position of the thiazole ring. The electron-withdrawing nature of the carbaldehyde group at the C5 position facilitates this substitution.

Experimental Protocol

This protocol is based on established procedures for nucleophilic aromatic substitution on chlorothiazoles.[1][2]

Materials:

-

Sodium methoxide (MW: 54.02 g/mol )

-

Anhydrous Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiazole-5-carbaldehyde (1.0 eq) in anhydrous methanol.

-

Addition of Reagent: To the stirred solution, add sodium methoxide (1.0 - 1.1 eq) portion-wise at room temperature. An equimolar ratio is crucial to avoid side reactions and a decrease in yield.[1][2]

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add dichloromethane and a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously.

-

Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Chlorothiazole-5-carbaldehyde | C₄H₂ClNOS | 147.58 | Starting Material |

| Sodium Methoxide | CH₃NaO | 54.02 | Reagent |

| This compound | C₅H₅NO₂S | 143.16 | Product |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value / Observation |

| Stoichiometry (Substrate:Reagent) | 1 : 1.0 - 1.1 |

| Solvent | Anhydrous Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4 - 8 hours |

| Expected Yield | 80 - 90% (based on analogous reactions)[1][2] |

| Appearance of Product | Expected to be a solid or oil |

| Purification Method | Silica Gel Column Chromatography |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.